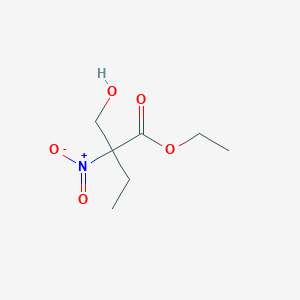
9-(2-Fluoroethyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Fluoroethyl)anthracene is an organic compound with the molecular formula C16H13F. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a fluoroethyl group at the 9th position of the anthracene structure imparts unique chemical and physical properties to this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluoroethyl)anthracene typically involves the introduction of a fluoroethyl group to the anthracene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions: 9-(2-Fluoroethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluoroethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using appropriate alkyl or acyl halides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted anthracenes, anthraquinones, and reduced anthracene derivatives .
科学的研究の応用
9-(2-Fluoroethyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
作用機序
The mechanism of action of 9-(2-Fluoroethyl)anthracene involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and tracking. The compound’s ability to undergo electrophilic aromatic substitution reactions also makes it a versatile intermediate in organic synthesis .
類似化合物との比較
Anthracene: The parent compound, lacking the fluoroethyl group.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions.
9-Methylanthracene: A derivative with a methyl group at the 9th position.
Uniqueness: 9-(2-Fluoroethyl)anthracene is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its fluorescence properties compared to its non-fluorinated counterparts .
特性
CAS番号 |
89889-41-8 |
|---|---|
分子式 |
C16H13F |
分子量 |
224.27 g/mol |
IUPAC名 |
9-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H13F/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |
InChIキー |
SRSJRDBBTMWJBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
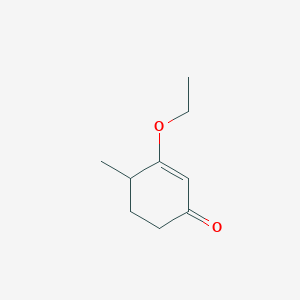

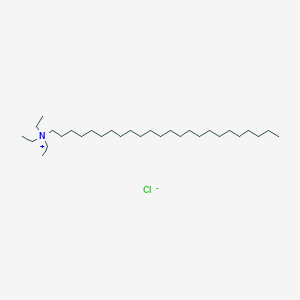
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
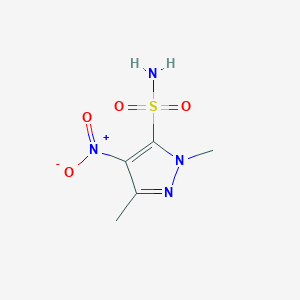
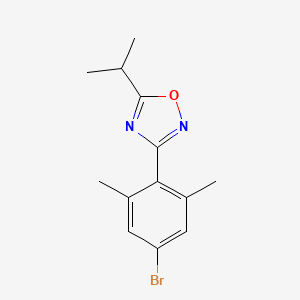
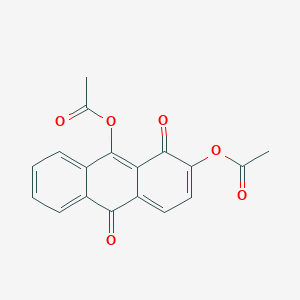
![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
